2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
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Overview
Description
“2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride” is a chemical compound with the empirical formula C11H12N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a methyl group attached to the phenyl ring .Scientific Research Applications
Pharmacological Activity
New derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine have been synthesized and tested for their H1 receptor antagonistic activity. These compounds, particularly those with specific substitutions on the phenyl ring, demonstrated weak H1-antagonistic activity, indicating a potential for further exploration in pharmacological contexts (Walczyński et al., 1999).
Antitumor Potential
A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma cell lines, suggesting the potential of thiazole derivatives in cancer therapy (Gomha et al., 2016).
Antimicrobial and Antifungal Properties
Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, showed notable antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Pejchal et al., 2015).
HIV-1 Reverse Transcriptase Inhibition
Isatin thiazoline hybrids have been studied for their inhibitory activity against HIV-1 reverse transcriptase, providing a foundation for developing new antiviral drugs (Meleddu et al., 2016).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been examined for their corrosion inhibition performances on iron, demonstrating their potential as effective corrosion inhibitors in industrial applications (Kaya et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12;;/h2-5,8H,6-7,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAWUWZYWWELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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